molecular formula C26H23N3O2S2 B11608464 2,2'-(6,7,8,9-tetrahydro-5H-pyrimido[4,5-b]indole-2,4-diyldisulfanediyl)bis(1-phenylethanone)

2,2'-(6,7,8,9-tetrahydro-5H-pyrimido[4,5-b]indole-2,4-diyldisulfanediyl)bis(1-phenylethanone)

Cat. No.: B11608464
M. Wt: 473.6 g/mol
InChI Key: AFMWRQISXPYLCN-UHFFFAOYSA-N
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Description

2-({2-[(2-OXO-2-PHENYLETHYL)SULFANYL]-5H,6H,7H,8H,9H-PYRIMIDO[4,5-B]INDOL-4-YL}SULFANYL)-1-PHENYLETHAN-1-ONE is a complex organic compound with a unique structure that includes a pyrimidoindole core and phenylethyl sulfanyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({2-[(2-OXO-2-PHENYLETHYL)SULFANYL]-5H,6H,7H,8H,9H-PYRIMIDO[4,5-B]INDOL-4-YL}SULFANYL)-1-PHENYLETHAN-1-ONE typically involves multi-step organic reactions. One common route includes the condensation of a pyrimidoindole derivative with a phenylethyl sulfanyl compound under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

2-({2-[(2-OXO-2-PHENYLETHYL)SULFANYL]-5H,6H,7H,8H,9H-PYRIMIDO[4,5-B]INDOL-4-YL}SULFANYL)-1-PHENYLETHAN-1-ONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ketone groups to alcohols.

    Substitution: The phenylethyl sulfanyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, pressure, and solvent, are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.

Scientific Research Applications

2-({2-[(2-OXO-2-PHENYLETHYL)SULFANYL]-5H,6H,7H,8H,9H-PYRIMIDO[4,5-B]INDOL-4-YL}SULFANYL)-1-PHENYLETHAN-1-ONE has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 2-({2-[(2-OXO-2-PHENYLETHYL)SULFANYL]-5H,6H,7H,8H,9H-PYRIMIDO[4,5-B]INDOL-4-YL}SULFANYL)-1-PHENYLETHAN-1-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(2-Oxo-2-phenylethyl)sulfanyl]acetic acid
  • 2-[(2-Oxo-2-phenylethyl)sulfanyl]-5H,6H,7H,8H,9H,10H-cycloocta[b]pyridine-3-carbonitrile

Uniqueness

2-({2-[(2-OXO-2-PHENYLETHYL)SULFANYL]-5H,6H,7H,8H,9H-PYRIMIDO[4,5-B]INDOL-4-YL}SULFANYL)-1-PHENYLETHAN-1-ONE is unique due to its specific structural features, which confer distinct chemical and biological properties

Properties

Molecular Formula

C26H23N3O2S2

Molecular Weight

473.6 g/mol

IUPAC Name

2-[(2-phenacylsulfanyl-6,7,8,9-tetrahydro-5H-pyrimido[4,5-b]indol-4-yl)sulfanyl]-1-phenylethanone

InChI

InChI=1S/C26H23N3O2S2/c30-21(17-9-3-1-4-10-17)15-32-25-23-19-13-7-8-14-20(19)27-24(23)28-26(29-25)33-16-22(31)18-11-5-2-6-12-18/h1-6,9-12H,7-8,13-16H2,(H,27,28,29)

InChI Key

AFMWRQISXPYLCN-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)C3=C(N2)N=C(N=C3SCC(=O)C4=CC=CC=C4)SCC(=O)C5=CC=CC=C5

Origin of Product

United States

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